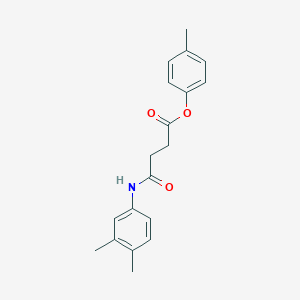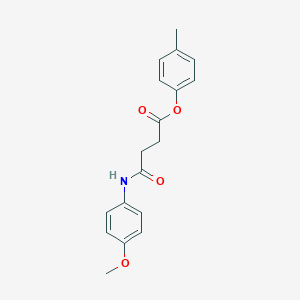![molecular formula C17H19N3O2S B322713 N-(3,4-dimethylphenyl)-4-oxo-4-[(2E)-2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B322713.png)
N-(3,4-dimethylphenyl)-4-oxo-4-[(2E)-2-(2-thienylmethylene)hydrazino]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-4-oxo-4-[(2E)-2-(2-thienylmethylene)hydrazino]butanamide is a complex organic compound with a molecular formula of C20H20N2O2S3. This compound is known for its unique structure, which includes a thienylmethylene group and a hydrazino group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-4-oxo-4-[(2E)-2-(2-thienylmethylene)hydrazino]butanamide typically involves the reaction of 3,4-dimethylphenylhydrazine with a thienylmethylene derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and high efficiency in the production process. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and composition of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-dimethylphenyl)-4-oxo-4-[(2E)-2-(2-thienylmethylene)hydrazino]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents; reactions may require the use of catalysts and specific solvents to achieve desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups .
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-4-oxo-4-[(2E)-2-(2-thienylmethylene)hydrazino]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-4-oxo-4-[(2E)-2-(2-thienylmethylene)hydrazino]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,3-dimethylphenyl)-4-oxo-4-[2-(thien-2-ylmethylene)hydrazino]butanamide
- N-(2,4-dimethylphenyl)-4-oxo-4-[2-(thien-2-ylmethylene)hydrazino]butanamide
- N-(3,4-dimethylphenyl)-2-hydrazino-2-oxoacetamide
Uniqueness
N-(3,4-dimethylphenyl)-4-oxo-4-[(2E)-2-(2-thienylmethylene)hydrazino]butanamide is unique due to its specific substitution pattern and the presence of both thienylmethylene and hydrazino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C17H19N3O2S |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N-(3,4-dimethylphenyl)-N//'-[(E)-thiophen-2-ylmethylideneamino]butanediamide |
InChI |
InChI=1S/C17H19N3O2S/c1-12-5-6-14(10-13(12)2)19-16(21)7-8-17(22)20-18-11-15-4-3-9-23-15/h3-6,9-11H,7-8H2,1-2H3,(H,19,21)(H,20,22)/b18-11+ |
Clé InChI |
SGLLXCIDTBFLLX-WOJGMQOQSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=CS2)C |
SMILES isomérique |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC=CS2)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=CS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methylphenyl 4-[4-(aminocarbonyl)anilino]-4-oxobutanoate](/img/structure/B322630.png)


![4-Methylphenyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B322637.png)
![N'-[(2-bromo-4-methylphenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B322641.png)
![2-[(2-bromo-4-methylphenoxy)acetyl]-N-(4-chlorophenyl)hydrazinecarboxamide](/img/structure/B322642.png)
![N-[4-({2-[2-(2-bromo-4-methylphenoxy)acetyl]hydrazino}sulfonyl)phenyl]acetamide](/img/structure/B322643.png)
![N'~1~,N'~5~-bis[(2-bromo-4-methylphenoxy)acetyl]pentanedihydrazide](/img/structure/B322644.png)
![N'~1~,N'~6~-bis[(2-bromo-4-methylphenoxy)acetyl]hexanedihydrazide](/img/structure/B322645.png)
![1-[(2-bromo-4-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B322646.png)
![2-(2-bromo-4-methylphenoxy)-N'-[(5-methylthien-2-yl)methylene]acetohydrazide](/img/structure/B322650.png)

![N-[(4-bromophenyl)carbamothioyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B322653.png)
![2-(4-methoxyphenoxy)-N-[(3-methoxyphenyl)carbamothioyl]acetamide](/img/structure/B322654.png)
